![molecular formula C26H26N2O5S B2678497 N-(2-methylphenyl)-3-(6-phenoxypyrimidin-4-yl)benzamide CAS No. 1251688-94-4](/img/structure/B2678497.png)
N-(2-methylphenyl)-3-(6-phenoxypyrimidin-4-yl)benzamide
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Description
N-(2-methylphenyl)-3-(6-phenoxypyrimidin-4-yl)benzamide, also known as MPB or 4-(6-phenoxypyrimidin-4-yl)-N-(2-tolyl)benzamide, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPB is a small molecule that belongs to the class of benzamide derivatives and has demonstrated promising results in various experiments.
Scientific Research Applications
Histone Deacetylase Inhibitors for Cancer Therapy
Compounds similar to N-(2-methylphenyl)-3-(6-phenoxypyrimidin-4-yl)benzamide, such as N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, have been explored for their isotype-selective inhibition of histone deacetylases (HDACs), which play a pivotal role in regulating gene expression. These inhibitors have shown promise in blocking cancer cell proliferation, inducing apoptosis, and demonstrating significant antitumor activity in vivo, indicating potential applications in cancer therapy (Zhou et al., 2008).
Antibacterial and Antifungal Activities
Substituted benzamide derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds have shown significant activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungi, suggesting their potential utility in developing new antimicrobial agents (Vijaya Laxmi et al., 2019).
Chemical Synthesis and Characterization
The synthesis and characterization of substituted benzamide derivatives highlight the versatility of these compounds in chemical research. Such studies contribute to the understanding of the structure-activity relationships, enhancing the development of novel compounds with targeted biological activities (Ye et al., 2012).
Kinase Inhibition for Therapeutic Applications
Research into substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyrimidine-3-carboxamides has demonstrated potent and selective inhibition of the Met kinase superfamily. Such compounds have shown complete tumor stasis in xenograft models following oral administration, suggesting potential applications in therapeutic interventions against various cancers (Schroeder et al., 2009).
Novel Antimicrobial Agents
Studies on new thiourea derivatives have demonstrated their potential as novel antimicrobial agents with significant anti-pathogenic activity. These findings underscore the role of benzamide derivatives in the development of new treatments targeting resistant bacterial strains and biofilms, further highlighting the versatility of these compounds in addressing emerging health challenges (Limban et al., 2011).
properties
IUPAC Name |
N-(2-methoxyphenyl)-N-[[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O5S/c1-18-13-15-20(16-14-18)34(29,30)28(23-10-6-8-12-25(23)32-4)17-22-19(2)33-26(27-22)21-9-5-7-11-24(21)31-3/h5-16H,17H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWLJIVHRFSUPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=C(OC(=N2)C3=CC=CC=C3OC)C)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-N-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-methylbenzene-1-sulfonamide |
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